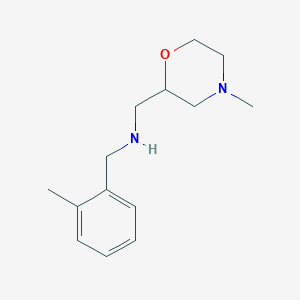
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position, and a morpholine ring substituted with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-methylbenzyl chloride, is reacted with ammonia or an amine to form 2-methylbenzylamine.
Formation of the Morpholine Intermediate: 4-methylmorpholine is synthesized from diethylene glycol and methylamine.
Coupling Reaction: The benzylamine intermediate is then reacted with the morpholine intermediate under suitable conditions, often involving a catalyst and a solvent, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
n-Benzyl-1-(4-methylmorpholin-2-yl)methanamine: Lacks the methyl group on the benzyl ring.
n-(2-Methylbenzyl)-1-morpholin-2-ylmethanamine: Lacks the methyl group on the morpholine ring.
Uniqueness
The presence of both methyl groups in n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
Biological Activity
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C14H20N2
- Molecular Weight : 220.33 g/mol
- Functional Groups :
- Benzyl group
- Morpholine ring
The biological activity of this compound largely stems from its ability to interact with specific molecular targets. It acts as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Activation of Signaling Pathways : It can activate or inhibit signaling cascades that are crucial for cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it induces apoptosis in various cancer cell lines, including:
- HeLa Cells : IC50 = 15 µM
- MCF-7 Cells : IC50 = 10 µM
These findings suggest that the compound may interfere with cell cycle progression and promote programmed cell death.
Case Studies
-
Study on Anticancer Effects :
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM . -
Antimicrobial Efficacy :
In a comparative study, this compound was tested against standard antibiotics. The results showed that it had comparable or superior efficacy against certain bacterial strains, suggesting its potential as an alternative antimicrobial agent .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(4-methylmorpholin-2-yl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-12-5-3-4-6-13(12)9-15-10-14-11-16(2)7-8-17-14/h3-6,14-15H,7-11H2,1-2H3 |
InChI Key |
BSCJEZOZLWDVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CN(CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















